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Compound of Interest |

Compound Name: N-DODECYL-D25-AMINE

CAS No.: 1219802-72-8

Cat. No.: B1145922

\ J

High-Purity Deuterated Surfactants in Structural Biology & Drug Development

Executive Summary

N-Dodecyl-d25-amine (Perdeuterated Laurylamine) is a precision-engineered isotopologue of
dodecylamine where the alkyl chain hydrogens are replaced by deuterium (

H). It serves as a critical tool in structural biology, specifically within Small-Angle Neutron
Scattering (SANS) and Solution NMR spectroscopy.

By exploiting the massive scattering length density (SLD) difference between hydrogen and
deuterium, this compound allows researchers to render surfactant micelles "invisible" to
neutron beams or NMR detectors. This "stealth” property enables the selective visualization of
membrane proteins, drug-encapsulated nanoparticles, and solubilized hydrophobic ligands
without background interference.

Physicochemical Identity & Profile
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Property Specification

N-Dodecyl-d25-amine (1,1,1,2,2...-d25-

dodecan-1-amine)

Chemical Name

CAS Registry 1219802-72-8 (Free Amine)

Chemical Formula

Molecular Weight ~210.53 g/mol (vs. 185.35 g/mol for H-form)
Isotopic Purity Typically = 98 atom % D
Physical State Waxy White Solid / Low-Melting Crystalline Solid

] ] 28-30 °C (Slightly lower than H-form due to
Melting Point ) ]

isotopic effect)
B Soluble in ethanol, chloroform, DMSO. Water

Solubility

solubility requires protonation (pH < 9).

The Physics of Contrast: Why Deuterate?

The utility of N-Dodecyl-d25-amine lies in its Scattering Length Density (SLD). In SANS
experiments, we manipulate the solvent (

ratio) to match the SLD of the surfactant. When the solvent SLD matches the surfactant SLD,
the surfactant becomes transparent to the neutron beam.

e H-Dodecylamine SLD:

(Negative due to Hydrogen)

e D-Dodecylamine-d25 SLD:

(Positive, similar to
)

Expert Insight: By using d25-amine, you can create a "zero-contrast" condition in nearly 100%
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. This allows you to study the structure of a hydrogenated drug or protein cargo with maximum
signal-to-noise ratio, as the cargo stands out starkly against the "invisible" deuterated micelle
and solvent background.

Synthesis & Purification Protocols

While H/D exchange methods exist, they often yield incomplete deuteration (~60%). For high-
precision structural biology, De Novo Synthesis via Nitrile Reduction is the gold standard to
achieve >98% isotopic purity.

Recommended Synthetic Route: Nitrile Reduction
This method ensures the alkyl chain remains fully deuterated without back-exchange.
Reagents:

e Perdeuterated Dodecanenitrile (

)

e Lithium Aluminum Deuteride (

) or Borane-d3 (

)

e Anhydrous THF (Solvent)

Workflow Diagram (DOT):

Reduction
(LIAID4 in THF)

Dodecanoic Acid-d23 Amidation q Dehydration "
(SOCI2 + NH3) }—F{ Dodecanamide-d23 }—b{ (POCi3) }—»{ D 423

N-DODECYL-D25-AMINE
(>98% D)

Click to download full resolution via product page

Caption: Figure 1: De Novo synthesis pathway ensuring full alkyl chain deuteration via nitrile
reduction.

Purification & Validation
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o Extraction: Quench reaction with

/NaOH. Extract into diethyl ether.

e Salt Formation: Bubble dry HCI gas through the ether solution to precipitate Dodecylamine-
d25 Hydrochloride. This stabilizes the amine and prevents oxidation.

e Validation:
o Proton NMR (

-NMR): Should show no signals in the alkyl region (0.8—1.5 ppm). Only the amine protons
(

) and solvent peaks should be visible.

o Mass Spectrometry (ESI): Look for the [M+H]+ peak at ~211.5 Da.

Applications in Structural Biology
NMR Spectroscopy: The "Invisible" Micelle

When studying membrane proteins, researchers must solubilize the protein in a micelle.
Normal surfactants (like SDS or Dodecylamine) contain dozens of protons that flood the NMR
spectrum, obscuring the protein's signals.

e Mechanism: Dodecyl-d25-amine is "NMR silent" in the alkyl region.

e Protocol Utility: It allows for the acquisition of NOESY spectra where only the protein-protein
or protein-ligand interactions are visible.

SANS Contrast Variation

This is the primary industrial application.
The Concept: Neutrons interact differently with Hydrogen (

) and Deuterium (

)
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« Biological molecules (Proteins/Lipids) have an SLD between

¢ has a high SLD (
).
e hasalow SLD (
).
By mixing
and
, you can tune the solvent SLD. If you use N-Dodecyl-d25-amine, its SLD is very high (close to
). This allows you to "match out" the surfactant in high-

solvents, leaving only the low-SLD protein visible.

Neutron Beam

Sample Environment (Micelle + Protein)

Solvent: 100% D20 Micelle: Dodecyl-d25 Target: Protein Drug
(High SLD) (High SLD - MATCHED) (Low SLD - VISIBLE)

BackgroundNo Contrast (Invisible) ~High Contrast (Scattering)

Detector Signal

(Micelle is Invisible)

Result: Only Protein Structure DetectedT
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Caption: Figure 2: SANS Contrast Matching logic. The d25-surfactant blends into the D20
solvent, isolating the target signal.

Experimental Protocol: Preparation of Deuterated
Micelles

Objective: Solubilize a hydrophobic drug/protein in N-Dodecyl-d25-amine micelles for NMR
analysis.

Step 1: Buffer Preparation

Prepare a phosphate buffer (50 mM, pH 6.5) using 99.9%

e Note: The pH meter will read "pH" (apparent). For

, the true

. Target a meter reading of 6.1 to achieve pD 6.5.

Step 2: Surfactant Solubilization
e Weigh N-Dodecyl-d25-amine (Free Amine).

o Add to the

buffer. The solution will likely be cloudy as the free amine is hydrophobic.

o Titration: Carefully add deuterated HCI (

) dropwise while stirring.

e Endpoint: As the amine converts to the ammonium salt (

), the solution will clarify. Stop when clear.
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o Self-Validation: If the solution remains turbid after pD adjustment to < 6.0, the
concentration may exceed the Krafft point or solubility limit. Heat to 40°C to assist
solubilization.

Step 3: Cargo Loading

e Add the hydrophobic drug/protein to the clear micelle solution.

Vortex for 30 seconds.

Incubate at 25°C for 1 hour to allow equilibrium.

Centrifugation: Spin at 10,000 x g for 5 minutes to remove unsolubilized material.

Transfer supernatant to the NMR tube.
Handling & Stability (E-E-A-T)
e H/D Exchange Warning: The amine protons (

) are labile. If exposed to humid air (
), they will rapidly exchange to become

or

o Storage: Store under Argon or Nitrogen in a desiccator.
o Best Practice: Always handle in a glovebox or dissolve immediately in
upon opening.

o Corrosivity: Like all long-chain amines, it is corrosive to skin and eyes. Wear nitrile gloves
and face protection.

 Stability: The Carbon-Deuterium (
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) bonds on the alkyl chain are stable and non-exchangeable under standard biological
conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Scattering Length Density Calculator [ncnr.nist.gov]

» To cite this document: BenchChem. [Technical Guide: N-Dodecyl-d25-amine]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1145922#what-is-
n-dodecyl-d25-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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